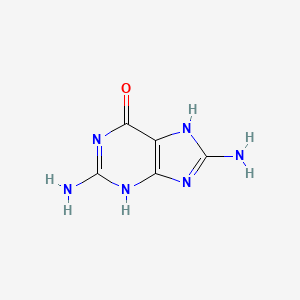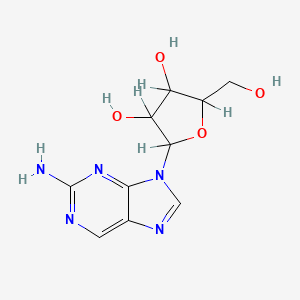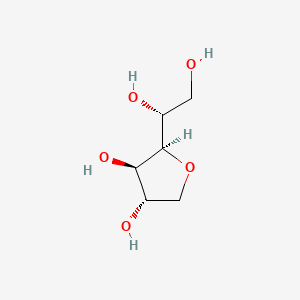
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is a complex organic compound with the molecular formula C34H34O6. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4, 6 are protected by benzyl and benzylidene groups, respectively. This compound is often used as an intermediate in the synthesis of various bioactive molecules and has applications in organic chemistry and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose. The process begins with the selective protection of the 4,6-hydroxyl groups using benzylidene to form a benzylidene acetal. This is followed by the benzylation of the remaining free hydroxyl groups at positions 2 and 3 using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for obtaining high-purity products .
化学反応の分析
Types of Reactions
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes.
Reduction: The benzylidene acetal can be reduced to yield the corresponding diol.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used
科学的研究の応用
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a protecting group in carbohydrate chemistry to facilitate the selective modification of hydroxyl groups.
Biology: Serves as an intermediate in the synthesis of glycosylated natural products and glycomimetics.
Medicine: Utilized in the development of drug candidates, particularly those targeting glycosylation pathways.
Industry: Employed in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside primarily involves its role as a protecting group. By shielding specific hydroxyl groups, it allows for selective reactions to occur at other positions on the glucopyranoside molecule. This selective protection is crucial in the stepwise synthesis of complex carbohydrates and glycosylated compounds .
類似化合物との比較
Similar Compounds
Methyl 2,3-Di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Similar structure but with a methyl group instead of a benzyl group at the anomeric position
4,6-O-Benzylidene-methyl-alpha-D-glucopyranoside: Lacks the benzyl groups at positions 2 and 3
Uniqueness
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is unique due to its specific pattern of benzyl and benzylidene protection, which provides a high degree of selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex glycosylated molecules .
特性
IUPAC Name |
2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVOFUMWKGWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393055 |
Source


|
| Record name | AmbotzGBB1137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53929-36-5 |
Source


|
| Record name | AmbotzGBB1137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B7795879.png)



![2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7795914.png)

![5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B7795931.png)




![4-[(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol](/img/structure/B7795955.png)
![Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester](/img/structure/B7795960.png)

